LogP Reduction of ~0.4 Units vs. Parent 3-Decanol Driven by Methoxy Substitution
8-Methoxy-3-decanol exhibits a computed LogP (XLogP3) of 2.74, which is 0.38 log units lower than that of its parent compound 3-decanol (LogP 3.12). This reduction in lipophilicity arises directly from the introduction of the ether oxygen at the C8 position [1][2]. By comparison, the positionally isomeric 2-decanol, 1-methoxy- and 1-decanol, 2-methoxy- both share a nearly identical LogP of ~2.74, indicating that the overall polar surface area contribution, rather than the specific substitution position, dominates the computed LogP among methoxy-decanol isomers .
≈ 0 vs. other methoxy isomers
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 (XLogP3-AA) |
| Comparator Or Baseline | 3-Decanol LogP = 3.12; 2-Decanol, 1-methoxy- LogP = 2.74; 1-Decanol, 2-methoxy- LogP = 2.74 |
| Quantified Difference | ΔLogP = –0.38 vs. 3-decanol; ΔLogP ≈ 0 vs. positional methoxy isomers |
| Conditions | All values are computed using XLogP3 algorithm as reported in PubChem (release 2025.09.15) |
Why This Matters
A 0.38 LogP difference corresponds to an approximately 2.4-fold shift in octanol-water partitioning, which is meaningful for selecting the appropriate compound when designing biphasic reaction systems, optimizing extraction protocols, or predicting membrane permeability in biological assays.
- [1] PubChem. 8-Methoxy-3-decanol. Computed Properties. CID 552341. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-Decanol. Computed Properties. CID 12696. National Center for Biotechnology Information. View Source
